molecular formula C15H12N2O2 B14697012 2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]- CAS No. 33829-05-9

2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-

Cat. No.: B14697012
CAS No.: 33829-05-9
M. Wt: 252.27 g/mol
InChI Key: RQPBIISGHGWSKO-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]- is a chemical compound that belongs to the class of indole derivatives

Preparation Methods

The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]- typically involves the reaction of 2H-indol-2-one with 3-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions where the methoxy group or other substituents are replaced by different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]- involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]- can be compared with other similar indole derivatives such as:

  • 2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-
  • 2H-Indol-2-one, 1,3-dihydro-3-[(3-trifluoromethylphenyl)imino]-
  • 2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)imino]-

These compounds share a similar indole core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

CAS No.

33829-05-9

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

3-(3-methoxyphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C15H12N2O2/c1-19-11-6-4-5-10(9-11)16-14-12-7-2-3-8-13(12)17-15(14)18/h2-9H,1H3,(H,16,17,18)

InChI Key

RQPBIISGHGWSKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

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